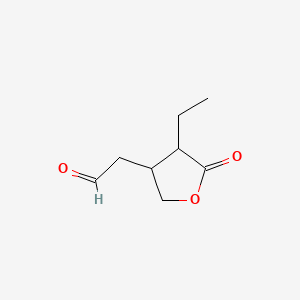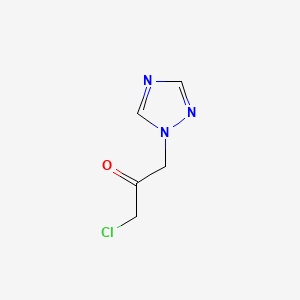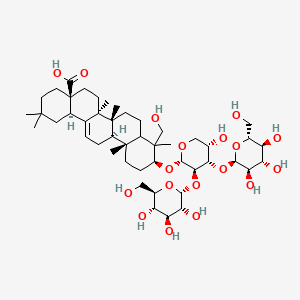
5'-O-Frufru-pyridoxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Frufru-pyridoxine is a derivative of pyridoxine, commonly known as vitamin B6. This compound is characterized by the presence of a fructofuranosyl group attached to the pyridoxine molecule. Pyridoxine and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Frufru-pyridoxine typically involves the condensation of pyridoxine with a fructofuranosyl donor. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The process generally includes the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps .
Industrial Production Methods: Industrial production of pyridoxine and its derivatives often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This method is efficient and yields high purity products. The process includes stages such as diene condensation, aromatization, and catalytic hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Frufru-pyridoxine undergoes various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine derivatives.
Substitution: Replacement of functional groups on the pyridoxine ring
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents
Major Products:
Oxidation: Pyridoxal 5’-phosphate.
Reduction: Pyridoxamine 5’-phosphate.
Substitution: Various substituted pyridoxine derivatives
Applications De Recherche Scientifique
5’-O-Frufru-pyridoxine has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in enzymatic reactions involving amino acids and neurotransmitters.
Medicine: Investigated for its potential in treating vitamin B6 deficiency and related neurological disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mécanisme D'action
The mechanism of action of 5’-O-Frufru-pyridoxine involves its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme participates in various biochemical reactions, including:
Amino Acid Metabolism: Acts as a cofactor for transaminases and decarboxylases.
Neurotransmitter Synthesis: Involved in the production of serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Hemoglobin Production: Essential for the synthesis of heme, a component of hemoglobin
Comparaison Avec Des Composés Similaires
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Propriétés
Numéro CAS |
149950-43-6 |
|---|---|
Formule moléculaire |
C20H31NO13 |
Poids moléculaire |
493.462 |
Nom IUPAC |
(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-5-(hydroxymethyl)oxolan-2-yl]methoxy]-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H31NO13/c1-9-14(26)11(3-22)10(2-21-9)6-31-20(18(30)16(28)13(5-24)34-20)8-32-19(7-25)17(29)15(27)12(4-23)33-19/h2,12-13,15-18,22-30H,3-8H2,1H3/t12-,13-,15-,16-,17+,18+,19-,20-/m1/s1 |
Clé InChI |
WTTPCVJFGFUSPD-NGXSKHGVSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO |
Synonymes |
5/'-O-(fructofuranosyl-2-1-fructofuranosyl)pyridoxine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hept-2-ene, 2-methyl-](/img/new.no-structure.jpg)











